Tyrosine betaine

Description

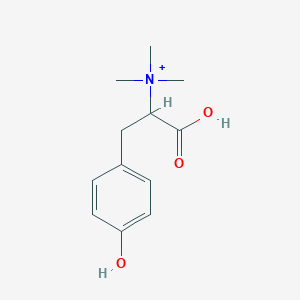

Structure

3D Structure

Properties

Molecular Formula |

C12H18NO3+ |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

[1-carboxy-2-(4-hydroxyphenyl)ethyl]-trimethylazanium |

InChI |

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/p+1 |

InChI Key |

KDVBLCRQNNLSIV-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)O |

Synonyms |

maokonine tyrosine betaine |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of tyrosine betaine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

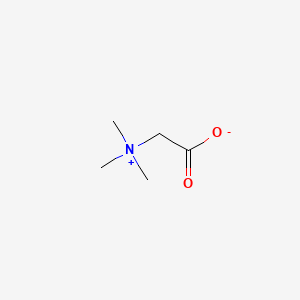

Tyrosine betaine, also known as (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate or maokonine, is a naturally occurring derivative of the amino acid L-tyrosine.[1] It is classified as a quaternary ammonium compound and a member of the betaine family. Structurally, it is characterized by a tyrosine backbone with a trimethylated amino group, resulting in a permanent positive charge on the nitrogen atom and a zwitterionic nature at physiological pH. This unique chemical structure imparts specific physicochemical properties and biological activities, making it a molecule of interest in various research fields, including pharmacology and biochemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, isolation, and biological significance of this compound.

Chemical Structure and Properties

The chemical structure of L-tyrosine betaine is fundamental to its function. The presence of both a hydrophobic aromatic ring and a hydrophilic quaternary ammonium group and carboxylate group gives the molecule amphiphilic properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of L-tyrosine betaine is presented below. These data are crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₃ | [1][2] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate | [1] |

| Synonyms | L-Tyrosine betaine, N,N,N-trimethyl-L-tyrosine, Maokonine | [1] |

| CAS Number | 69168-08-7 | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Melting Point | >300 °C (decomposes) for L-tyrosine (parent compound) | [4][5] |

| Water Solubility | 0.45 g/L (at 25 °C) for L-tyrosine (parent compound) | [5] |

Note: Experimental data for some properties of this compound are limited; some values are based on the parent compound, L-tyrosine, or are computationally derived.

Experimental Protocols

Synthesis of L-Tyrosine Betaine (N,N,N-trimethyl-L-tyrosine)

The synthesis of L-tyrosine betaine can be achieved through the exhaustive methylation of L-tyrosine. A general procedure, adapted from methods for the N-methylation of amino acids, is outlined below.

Principle: This synthesis involves the reaction of L-tyrosine with a methylating agent, such as methyl iodide, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amino group of tyrosine attacks the methyl group of the methylating agent. This process is repeated three times to form the quaternary ammonium ion.

Materials:

-

L-Tyrosine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH)

-

Distilled water

-

Diethyl ether

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Dissolution: Dissolve L-tyrosine in a mixture of methanol and water in a round-bottom flask.

-

Addition of Base: Add an excess of potassium carbonate to the solution to act as a base and scavenger for the HI produced during the reaction.

-

Methylation: While stirring the mixture, add an excess of methyl iodide dropwise.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the methylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure L-tyrosine betaine.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Isolation of Maokonine (this compound) from Ephedra Species

This compound, under the name maokonine, has been identified as a constituent of Ephedra roots. The following is a general protocol for its isolation from plant material.

Principle: This method relies on the extraction of alkaloids from the plant material using a suitable solvent, followed by purification using chromatographic techniques.

Materials:

-

Dried and powdered roots of Ephedra species

-

Methanol or ethanol

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

Procedure:

-

Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for an extended period or perform a Soxhlet extraction.

-

Acid-Base Extraction: Concentrate the crude extract and then subject it to an acid-base extraction. Dissolve the residue in an acidic aqueous solution (e.g., 1M HCl) and wash with a non-polar solvent like dichloromethane to remove neutral and acidic compounds.

-

Basification and Extraction: Basify the acidic aqueous layer with ammonium hydroxide to a pH of around 9-10. This will deprotonate any protonated alkaloids. Extract the aqueous layer with dichloromethane or chloroform to transfer the alkaloids into the organic phase.

-

Purification: Concentrate the organic extract and subject the residue to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol. Collect fractions and monitor them by TLC.

-

Isolation and Identification: Combine the fractions containing the desired compound and evaporate the solvent. The isolated maokonine can be further purified by recrystallization. The structure should be confirmed using spectroscopic techniques.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with its roles as an osmoprotectant and an anti-inflammatory agent being of particular interest.

Osmoprotectant Activity

Like other betaines, this compound can act as an osmoprotectant, helping cells to survive under conditions of osmotic stress. It accumulates in the cytoplasm and helps to maintain cell volume and turgor pressure without interfering with normal cellular functions. This property is crucial for organisms living in environments with fluctuating salinity or water availability.

Anti-inflammatory Activity via the NF-κB Pathway

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Betaines, as a class of compounds, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While the precise mechanism for this compound is still under investigation, it is proposed to interfere with one or more steps in this cascade, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the general NF-κB signaling pathway and the putative point of inhibition by this compound.

Conclusion

This compound is a fascinating molecule with a rich chemistry and promising biological activities. Its structural relationship to the essential amino acid L-tyrosine, combined with the presence of the betaine moiety, makes it a valuable subject for further research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers interested in exploring the potential of this compound in drug discovery and development, as well as in understanding its fundamental roles in biology. Further experimental validation of its properties and biological mechanisms of action will be crucial in unlocking its full therapeutic and scientific potential.

References

Unveiling the Marine Origins of N,N,N-trimethyltyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N-trimethyltyrosine, a quaternary ammonium compound derived from the amino acid tyrosine, has garnered interest within the scientific community for its potential bioactivities. This technical guide provides a comprehensive overview of the known natural sources of N,N,N-trimethyltyrosine and its derivatives, with a focus on marine organisms. It details the available data on its natural occurrence, outlines experimental protocols for its study, and explores its potential biological significance.

Natural Sources of N,N,N-trimethyltyrosine and Related Compounds

The primary identified natural sources of N,N,N-trimethyltyrosine and its halogenated derivatives are marine sponges, particularly from the order Verongimorpha. These sponges are known producers of a diverse array of brominated tyrosine alkaloids.

Table 1: Documented Marine Sources of N,N,N-trimethyltyrosine and its Derivatives

| Compound | Source Organism | Location of Collection | Reference(s) |

| N,N,N-trimethylhalogenated tyrosines | Pseudoceratina crassa | Caribbean | [1] |

| N,N,N-trimethyl-dibromotyramine | Verongia fistularis | Not Specified | [1] |

| 2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethan-1-aminium | Verongula rigida | Not Specified | [2] |

| N,N,N-trimethyl-dibromotyramine | Aplysina species | Florida Keys | [3] |

It is important to note that quantitative data on the concentration of N,N,N-trimethyltyrosine in these organisms is currently scarce in publicly available literature. The yields of these compounds are likely to be highly variable, depending on factors such as the specific species, geographical location, and environmental conditions.

Experimental Protocols

The isolation and characterization of N,N,N-trimethyltyrosine from marine sponges involve a multi-step process requiring careful extraction, purification, and analytical techniques.

Extraction of Alkaloids from Marine Sponges

The following is a generalized protocol for the extraction of alkaloids, including N,N,N-trimethyltyrosine, from sponge tissue.

Diagram 1: General Workflow for Alkaloid Extraction from Marine Sponges

Caption: Generalized workflow for the extraction of alkaloids from marine sponge tissue.

Methodology:

-

Sample Preparation: Freshly collected sponge tissue should be frozen immediately in liquid nitrogen or lyophilized to preserve the chemical integrity of the metabolites.

-

Homogenization and Extraction: The prepared sponge tissue is homogenized in a suitable solvent system, typically a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) (1:1 v/v). This process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting homogenate is filtered to remove solid debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. Given the quaternary ammonium nature of N,N,N-trimethyltyrosine, it will preferentially partition into the aqueous phase when partitioned against an immiscible organic solvent. This step is crucial for separating the highly polar target compound from less polar metabolites.

-

Purification: The aqueous phase is further purified using techniques such as Solid Phase Extraction (SPE) with a suitable stationary phase (e.g., C18) to remove salts and other highly polar impurities. Final purification is typically achieved through High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape.

Quantification of N,N,N-trimethyltyrosine

Accurate quantification of N,N,N-trimethyltyrosine requires the use of sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Diagram 2: Workflow for LC-MS/MS Quantification

Caption: Workflow for the quantification of N,N,N-trimethyltyrosine using LC-MS/MS.

LC-MS/MS Protocol Outline:

-

Standard Preparation: A calibration curve is prepared using a certified reference standard of N,N,N-trimethyltyrosine at a range of known concentrations.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., d9-N,N,N-trimethyltyrosine) is added to both the standards and the samples to correct for matrix effects and variations in instrument response.

-

Chromatographic Separation: Separation is achieved using an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed. The mobile phase composition and gradient are optimized to achieve good separation and peak shape for the analyte.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Quantitative NMR (qNMR) Protocol Outline:

-

Sample Preparation: A known amount of the purified sample is dissolved in a deuterated solvent (e.g., D2O) containing a certified internal standard with a known concentration and a signal that does not overlap with the analyte's signals.

-

NMR Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay for complete spin relaxation.

-

Data Processing and Integration: The spectrum is processed, and the signals corresponding to N,N,N-trimethyltyrosine and the internal standard are integrated.

-

Concentration Calculation: The concentration of N,N,N-trimethyltyrosine is calculated by comparing the integral of its specific proton signal (e.g., the N-methyl protons) to the integral of a known proton signal from the internal standard.

Biosynthesis and Signaling Pathways

The biosynthetic pathway of N,N,N-trimethyltyrosine in marine sponges has not been fully elucidated. However, it is highly probable that its formation involves the enzymatic N-methylation of tyrosine.

Diagram 3: Postulated Biosynthetic Pathway of N,N,N-trimethyltyrosine

Caption: Postulated S-adenosyl methionine-dependent biosynthesis of N,N,N-trimethyltyrosine.

This pathway likely involves one or more S-adenosylmethionine (SAM)-dependent N-methyltransferases.[4] These enzymes catalyze the transfer of a methyl group from SAM to the amino group of tyrosine in a stepwise manner. The presence of genes encoding for such methyltransferases in the genomes of marine sponges or their symbiotic microorganisms would provide strong evidence for this hypothesis.

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly involving N,N,N-trimethyltyrosine. As a quaternary ammonium compound, it may interact with various receptors and ion channels, but further research is required to identify its specific molecular targets and downstream effects. Its structural similarity to neurotransmitters and other bioactive molecules suggests potential roles in chemical ecology or as a defense compound for the producing organism.

Conclusion

N,N,N-trimethyltyrosine and its derivatives represent a class of marine natural products with potential for further scientific investigation. While their presence in marine sponges of the order Verongimorpha is established, a significant knowledge gap remains concerning their quantitative distribution, detailed biosynthetic pathways, and specific biological functions. The protocols and information presented in this guide are intended to provide a foundation for researchers to further explore the chemistry and biology of these intriguing compounds. Future research efforts should focus on the quantitative analysis of these molecules in a wider range of marine organisms, the isolation and characterization of the enzymes responsible for their biosynthesis, and the comprehensive screening for their pharmacological activities to unlock their full potential in drug discovery and development.

References

- 1. Gene structure and function of tyrosine kinases in the marine sponge Geodia cydonium: autapomorphic characters in Metazoa [pubmed.ncbi.nlm.nih.gov]

- 2. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis Pathway of L-Tyrosine Betaine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: L-tyrosine, a proteinogenic amino acid synthesized in plants via the shikimate pathway, serves as a crucial precursor for a vast array of specialized metabolites with significant physiological and medicinal properties. While the metabolic fates of L-tyrosine into compounds such as alkaloids, betalains, and phenylpropanoids are well-documented, the direct biosynthetic route to L-tyrosine betaine (N,N,N-trimethyl-L-tyrosine) in plants remains to be definitively elucidated. This technical guide consolidates current knowledge on L-tyrosine metabolism and proposes a putative biosynthetic pathway for L-tyrosine betaine, drawing analogies from the well-characterized biosynthesis of other amino acid-derived betaines like glycine betaine and β-alanine betaine. This document provides a theoretical framework, detailed experimental protocols, and quantitative data to facilitate further research into this underexplored area of plant biochemistry, which may hold potential for the discovery of novel bioactive compounds and the development of stress-resilient crops.

Introduction: The Central Role of L-Tyrosine and the Significance of Betaines

L-tyrosine is a pivotal aromatic amino acid in plant metabolism. Beyond its fundamental role in protein synthesis, it is the entry point for the biosynthesis of numerous secondary metabolites, including pigments, antioxidants, and defense compounds. Betaines, which are N-trimethylated amino acids, are a class of compatible solutes known as osmoprotectants. They accumulate in various organisms, including some plant species, in response to abiotic stresses such as drought, salinity, and extreme temperatures. The most studied of these is glycine betaine, which plays a critical role in maintaining cellular osmotic balance and protecting macromolecules from stress-induced damage[1][2][3].

While N-methyl-L-tyrosine has been identified in certain plant species, suggesting the presence of enzymes capable of methylating L-tyrosine, a complete, characterized pathway to L-tyrosine betaine has not been described in the scientific literature. This guide outlines a hypothetical pathway based on established principles of betaine biosynthesis in plants.

The Precursor: L-Tyrosine Biosynthesis

The journey to L-tyrosine betaine begins with the synthesis of L-tyrosine itself. In plants, this occurs primarily through the shikimate pathway, localized within the plastids.

The key steps are:

-

Chorismate to Prephenate: The pathway branches from the central shikimate pathway at chorismate, which is converted to prephenate by the enzyme chorismate mutase.

-

Prephenate to L-Arogenate or 4-Hydroxyphenylpyruvate (HPP): Plants utilize two main routes from prephenate:

-

The L-Arogenate Pathway: Prephenate is transaminated to L-arogenate by prephenate aminotransferase. L-arogenate is then converted to L-tyrosine by arogenate dehydrogenase. This is the predominant pathway in most plants.

-

The 4-HPP Pathway: Prephenate is first converted to 4-hydroxyphenylpyruvate (HPP) by prephenate dehydrogenase. HPP is then transaminated to L-tyrosine by tyrosine aminotransferase (TAT)[4].

-

The regulation of L-tyrosine biosynthesis is complex, often involving feedback inhibition of key enzymes by L-tyrosine itself, thereby controlling the flux of carbon into this pathway.

A Putative Pathway for L-Tyrosine Betaine Biosynthesis

By analogy with the biosynthesis of glycine betaine and β-alanine betaine, the synthesis of L-tyrosine betaine is hypothesized to occur via a three-step N-methylation of the amino group of L-tyrosine. This series of reactions would be catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).

The proposed sequential methylation steps are:

-

L-Tyrosine to N-Methyl-L-tyrosine: The first methyl group is transferred from SAM to the amino group of L-tyrosine, forming N-methyl-L-tyrosine.

-

N-Methyl-L-tyrosine to N,N-Dimethyl-L-tyrosine: A second methylation event occurs, converting N-methyl-L-tyrosine to N,N-dimethyl-L-tyrosine.

-

N,N-Dimethyl-L-tyrosine to L-Tyrosine Betaine: The final methylation step yields the quaternary ammonium compound, L-tyrosine betaine (N,N,N-trimethyl-L-tyrosine).

In the case of β-alanine betaine synthesis in the Plumbaginaceae family, a single trifunctional N-methyltransferase has been shown to catalyze all three methylation steps[5][6]. It is plausible that a similar enzyme, or a series of distinct enzymes with specific substrate affinities, could be responsible for L-tyrosine betaine synthesis.

Quantitative Data

Direct quantitative data for L-tyrosine betaine in plant tissues is currently unavailable in the literature. However, data on the precursor, L-tyrosine, and the well-studied glycine betaine can provide a valuable context for potential accumulation levels.

Table 1: L-Tyrosine Content in Various Plant Tissues

| Plant Species | Tissue | L-Tyrosine Content (μg/g fresh weight) | Reference |

|---|---|---|---|

| Mucuna pruriens | Young Leaf | ~150 | Singh et al., 2018 (Interpreted from graph) |

| Mucuna pruriens | Mature Leaf | ~100 | Singh et al., 2018 (Interpreted from graph) |

| Mucuna pruriens | Stem | ~50 | Singh et al., 2018 (Interpreted from graph) |

| Solanum lycopersicum (Tomato) | Fruit | Varies with development | (General knowledge) |

| Arabidopsis thaliana | Rosette Leaves | ~20-50 | (General knowledge) |

Table 2: Glycine Betaine Accumulation in Response to Stress

| Plant Species | Stress Condition | Glycine Betaine Content (μmol/g dry weight) | Reference |

|---|---|---|---|

| Spinacia oleracea (Spinach) | 400 mM NaCl | ~100 | [1] |

| Beta vulgaris (Sugar Beet) | Drought | ~80 | [1] |

| Hordeum vulgare (Barley) | 200 mM NaCl | ~50-70 | (General knowledge) |

| Zea mays (Maize) | Water Deficit | ~5-10 | (General knowledge) |

Note: The values presented are approximate and can vary significantly based on developmental stage, environmental conditions, and analytical methods.

Experimental Protocols

To investigate the proposed pathway, a series of experimental procedures are required. These include methods for the extraction and quantification of putative intermediates and the final product, as well as assays to identify and characterize the responsible enzymes.

5.1. Protocol for Extraction and Quantification of Amino Acids and Betaines

This protocol outlines a general method for the analysis of L-tyrosine and potential methylated derivatives using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and specific technique for metabolite quantification[7][8][9].

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Glycinebetaine and abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. academic.oup.com [academic.oup.com]

- 6. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Tyrosine Betaine (N,N,N-trimethyltyrosine): A Putative Compatible Solute in Microorganisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compatible solutes are small organic molecules that accumulate in the cytoplasm of microorganisms to protect them from the detrimental effects of environmental stresses, particularly osmotic stress. While compounds like glycine betaine and proline are well-characterized osmoprotectants, the role of other amino acid-derived betaines is less understood. This technical guide explores the potential role of tyrosine betaine (N,N,N-trimethyltyrosine) as a compatible solute in microorganisms. Due to the limited direct research on this compound in this context, this document synthesizes information from related systems to propose putative biosynthetic and transport mechanisms, outlines potential physiological functions, and provides detailed experimental protocols for its study. This guide serves as a foundational resource to stimulate further investigation into this potentially important osmolyte.

Introduction: The World of Compatible Solutes

Microorganisms inhabiting environments with fluctuating osmolarity, such as saline soils, marine ecosystems, and food matrices, have evolved sophisticated mechanisms to maintain cellular turgor and protect macromolecules from denaturation. A primary strategy is the accumulation of compatible solutes. These solutes, which include amino acids and their derivatives, sugars, and polyols, can reach high intracellular concentrations without interfering with normal cellular processes[1].

Glycine betaine is one of the most potent and widely studied compatible solutes[1]. Its zwitterionic nature and ability to stabilize proteins and membranes make it highly effective in mitigating the effects of osmotic stress. The focus of this guide, this compound, is the N,N,N-trimethylated derivative of the aromatic amino acid tyrosine. While its presence has been noted in some fungi, its role as a compatible solute in bacteria remains largely unexplored. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its investigation.

Putative Biosynthesis of this compound

The biosynthesis of this compound in microorganisms has not been definitively elucidated. However, based on the known pathways for other betaines, a plausible route involves the stepwise methylation of tyrosine.

Precursor Synthesis: The Tyrosine Biosynthetic Pathway

The synthesis of tyrosine is a well-established pathway in many microorganisms, originating from the shikimate pathway[2][3].

-

Key Precursors: Phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway).

-

Key Intermediate: Chorismate.

-

Final Steps: Chorismate is converted to prephenate, which is then converted to 4-hydroxyphenylpyruvate. Transamination of 4-hydroxyphenylpyruvate yields L-tyrosine[3].

N-Methylation of Tyrosine

The conversion of tyrosine to this compound likely proceeds through a series of N-methylation reactions, catalyzed by one or more N-methyltransferases (NMTs). These enzymes would utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM).

-

Step 1: Tyrosine is methylated to N-methyltyrosine.

-

Step 2: N-methyltyrosine is further methylated to N,N-dimethyltyrosine.

-

Step 3: A final methylation yields N,N,N-trimethyltyrosine (this compound).

It is plausible that one or more SAM-dependent N-methyltransferases are responsible for these conversions. While specific bacterial tyrosine N-methyltransferases have not been extensively characterized, related enzymes acting on other amino acids are known[4].

Putative Transport of this compound

Microorganisms can accumulate compatible solutes either through de novo synthesis or by uptake from the environment. The transport of this compound would likely be mediated by specific transporter proteins. Given its structural similarity to other amino acids and betaines, several classes of transporters could be involved:

-

ABC (ATP-Binding Cassette) Transporters: These are high-affinity uptake systems for a variety of solutes, including glycine betaine (e.g., the ProU system in E. coli).

-

BCCT (Betaine-Choline-Carnitine Transporter) Family: These are Na+ or H+ symporters involved in the uptake of quaternary ammonium compounds.

-

Amino Acid Permeases: Broad-specificity amino acid transporters might also facilitate the uptake of this compound.

The expression and activity of these transporters are often regulated by the osmotic potential of the surrounding environment.

Physiological Role and Significance

The primary role of this compound as a compatible solute would be to maintain osmotic balance and protect cellular components under stress.

-

Osmoprotection: By accumulating in the cytoplasm, this compound would increase the internal solute concentration, preventing water efflux and cell shrinkage in hyperosmotic environments.

-

Macromolecular Stabilization: Like other betaines, it is expected to stabilize proteins and membranes against denaturation caused by high ionic strength or desiccation.

-

Potential for Drug Development: Understanding the biosynthesis and transport of novel compatible solutes could open avenues for the development of new antimicrobial agents that target these stress-response pathways. Furthermore, compatible solutes themselves have applications as stabilizers for pharmaceuticals and in biotechnology.

Quantitative Data

Currently, there is a paucity of quantitative data in the scientific literature regarding the intracellular accumulation of this compound in microorganisms under stress conditions. The tables below are presented as templates for organizing future experimental findings.

Table 1: Intracellular Concentration of this compound under Osmotic Stress

| Microorganism | Stress Condition (e.g., NaCl conc.) | Intracellular this compound (mM) | Method of Quantification | Reference |

| [Future Data] | ||||

| [Future Data] |

Table 2: Effect of this compound on Microbial Growth under Stress

| Microorganism | Stress Condition | Growth Rate without this compound (h⁻¹) | Growth Rate with this compound (h⁻¹) | Reference |

| [Future Data] | ||||

| [Future Data] |

Experimental Protocols

Investigating the role of this compound requires robust experimental methodologies. The following sections detail protocols for the extraction, identification, and quantification of this putative compatible solute.

Extraction of Polar Metabolites from Microbial Cells

This protocol is adapted from established methods for extracting compatible solutes[5][6].

-

Cell Culture and Harvesting:

-

Grow the microbial culture to the mid-exponential phase under both control and stress (e.g., elevated NaCl) conditions.

-

Rapidly harvest the cells by centrifugation at 4°C. The speed and duration should be sufficient to pellet the cells without causing lysis (e.g., 5,000 x g for 10 minutes).

-

Quickly wash the cell pellet with an ice-cold isotonic buffer to remove extracellular solutes.

-

-

Quenching Metabolism:

-

Immediately resuspend the cell pellet in a pre-chilled quenching solution, such as 60% methanol at -40°C, to halt metabolic activity[6].

-

-

Metabolite Extraction:

-

Centrifuge the quenched cell suspension to pellet the cells.

-

Resuspend the pellet in a cold extraction solvent. A common choice is a chloroform:methanol:water (1:3:1 v/v/v) mixture.

-

Lyse the cells by methods such as bead beating or sonication on ice.

-

Separate the polar and non-polar phases by adding water and chloroform and centrifuging. The polar metabolites, including this compound, will be in the upper aqueous phase[5].

-

-

Sample Preparation for Analysis:

-

Collect the aqueous phase and dry it under vacuum (e.g., using a speed vacuum concentrator).

-

Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC or D₂O for NMR).

-

Identification and Quantification of this compound

HPLC is a powerful technique for separating and quantifying polar compounds.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for retaining and separating highly polar compounds like betaines[7]. A C18 column with an ion-pairing reagent can also be used[8].

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used for HILIC separations.

-

Detection:

-

UV Detection: this compound should be detectable by UV due to its aromatic ring (around 274 nm, similar to tyrosine).

-

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes like betaines.

-

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides high sensitivity and specificity for identification and quantification[9].

-

-

Quantification: Quantification is achieved by creating a standard curve with a pure this compound standard.

NMR spectroscopy is an excellent tool for the structural identification of metabolites in complex mixtures.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals:

-

A singlet for the nine protons of the N(CH₃)₃ group.

-

Signals corresponding to the protons on the aromatic ring and the aliphatic chain.

-

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

-

2D NMR (e.g., COSY, HSQC): These experiments can be used to definitively assign the proton and carbon signals and confirm the structure of this compound.

-

Quantification: Quantification can be performed by integrating the area of a characteristic peak (e.g., the N(CH₃)₃ singlet) and comparing it to an internal standard of a known concentration.

Mass spectrometry is a highly sensitive technique for identifying and quantifying compounds.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, non-volatile molecules like betaines. This compound is expected to be readily detected in positive ion mode as [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Characteristic fragments for betaines include the loss of the trimethylamine group or fragments related to the amino acid backbone[10][11].

Conclusion and Future Directions

This compound represents an understudied but potentially significant compatible solute in microorganisms. This guide has provided a theoretical framework for its biosynthesis, transport, and physiological function, based on our understanding of related metabolic pathways. The detailed experimental protocols offer a roadmap for researchers to investigate the role of this compound in microbial stress adaptation.

Future research should focus on:

-

Screening microorganisms, particularly halophiles and other extremophiles, for the presence of this compound.

-

Identifying and characterizing the N-methyltransferases involved in its biosynthesis.

-

Elucidating the specific transport systems responsible for its uptake.

-

Conducting quantitative studies to determine its intracellular accumulation under various stress conditions and its contribution to stress tolerance.

A deeper understanding of this compound metabolism will not only broaden our knowledge of microbial stress physiology but may also unveil new targets for antimicrobial drug development and provide novel molecules for biotechnological applications.

References

- 1. DEOP: a database on osmoprotectants and associated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tyrosine Biosynthetic Pathway and Its Regulation in the Plant Order Caryophyllales - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. A thorough analysis and categorization of bacterial interrupted adenylation domains, including previously unidentified families - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00092B [pubs.rsc.org]

- 5. An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

- 8. CN105067741A - Method for measuring betaine content - Google Patents [patents.google.com]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Enzymatic Synthesis of Betaines: A Technical Guide to Precursors and Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "tyrosine betaine" does not refer to a commonly synthesized or naturally occurring compound in scientific literature. It is likely that the query relates to the broader class of betaines, which are N-trimethylated amino acids, or to tyrosine-derived compounds with analogous chemical properties. This guide, therefore, provides a comprehensive overview of the precursors and enzymatic synthesis pathways for two well-documented and relevant processes: the synthesis of glycine betaine, a widely studied osmoprotectant, and the initial enzymatic conversion of tyrosine, which serves as a precursor for a variety of specialized metabolites, including betalains.

This document will delve into the core precursors, enzymatic catalysis, and experimental methodologies for these pathways, providing researchers and drug development professionals with a foundational understanding for potential applications in metabolic engineering and synthetic biology.

Section 1: Enzymatic Synthesis of Glycine Betaine

Glycine betaine (N,N,N-trimethylglycine) is a crucial osmoprotectant found in a wide range of organisms, from bacteria to plants and animals. Its synthesis primarily follows two distinct enzymatic routes: the oxidation of choline and the methylation of glycine.

The Choline Oxidation Pathway

In many plants and microorganisms, glycine betaine is synthesized from choline in a two-step oxidation process.[1] This pathway is particularly significant in organisms' response to osmotic stress.[2]

Precursor: Choline

Enzymatic Steps:

-

Choline to Betaine Aldehyde: The first step is the oxidation of choline to betaine aldehyde. This reaction is catalyzed by different enzymes depending on the organism. In higher plants like spinach, this is performed by choline monooxygenase (CMO) , a ferredoxin-dependent enzyme located in the chloroplast stroma.[3] In some microorganisms, choline oxidase (COD) , a single flavoenzyme, catalyzes this step.[1] In other bacteria and mammals, choline dehydrogenase (CDH) is the responsible enzyme.[4][5]

-

Betaine Aldehyde to Glycine Betaine: The second step is the irreversible oxidation of betaine aldehyde to glycine betaine, a reaction catalyzed by betaine aldehyde dehydrogenase (BADH) .[5] This enzyme typically uses NAD+ as a cofactor.[4]

| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Optimal pH | Reference |

| Choline Oxidase | Arthrobacter globiformis | Choline | 1.5 mM | 133 s⁻¹ | 8.0 | [6] |

| Choline Oxidase | Arthrobacter globiformis | Betaine Aldehyde | - | 60 s⁻¹ | 8.0 | [6] |

| Betaine Aldehyde Dehydrogenase | Aspergillus fumigatus | Betaine Aldehyde | 1.1 µM | - | 8.0 | [4] |

| Betaine Aldehyde Dehydrogenase | Aspergillus fumigatus | NAD⁺ | 13 µM | - | 8.0 | [4] |

| Choline Dehydrogenase (mitochondrial) | Rat Liver | Choline | 0.14-0.27 mM | - | - | [7] |

Protocol 1: Assay for Betaine Aldehyde Dehydrogenase (BADH) Activity

This protocol is adapted from a method used for Pseudomonas aeruginosa BADH.[8]

-

Prepare the Reaction Mixture: In a 0.5 mL total volume, prepare a mixture containing 100 mM potassium phosphate buffer (pH 8.0), 1.0 mM betaine aldehyde, and 0.3 mM NADP⁺.

-

Initiate the Reaction: Add the enzyme sample to the reaction mixture to start the reaction.

-

Measure NADPH Formation: Monitor the increase in absorbance at 340 nm at 30°C using a spectrophotometer. This corresponds to the formation of NADPH.

-

Activity Staining (for gels): For visualizing BADH activity in a native polyacrylamide gel, incubate the gel at 37°C in a solution of 100 mM potassium phosphate buffer (pH 8.0) containing 2.0 mM betaine aldehyde, 0.3 mM NADP⁺, 666 µg/mL nitroblue tetrazolium, and 66 µg/mL phenazine methosulfate.[8]

Protocol 2: Heterologous Expression and Purification of Choline Monooxygenase (CMO)

A method for expressing and characterizing spinach CMO is described.[3]

-

cDNA Cloning: A full-length CMO cDNA can be cloned from spinach using primers based on internal peptide sequences.

-

Expression Vector: The cDNA can be subcloned into an appropriate expression vector for a host system like E. coli or yeast.

-

Protein Expression: Induce protein expression in the chosen host system.

-

Purification: Purify the expressed CMO using standard chromatography techniques.

-

Characterization: Confirm the presence of the [2Fe-2S] Rieske-type cluster through analysis of acid-labile sulfur, nonheme iron, and EPR spectroscopy.[3]

Choline Oxidation Pathway for Glycine Betaine Synthesis.

The Glycine Methylation Pathway

In some halophilic bacteria and cyanobacteria, glycine betaine is synthesized through a three-step methylation of glycine, with S-adenosylmethionine (SAM) acting as the methyl donor.[9][10]

Precursor: Glycine

Enzymatic Steps:

-

Glycine to Sarcosine: The first methylation is catalyzed by glycine sarcosine N-methyltransferase (GSMT) .[11]

-

Sarcosine to Dimethylglycine: The second methylation is also catalyzed by GSMT .[11]

-

Dimethylglycine to Glycine Betaine: The final methylation is catalyzed by sarcosine dimethylglycine N-methyltransferase (SDMT) , also referred to as dimethylglycine N-methyltransferase (DMT) .[11][12]

| Enzyme | Organism | Substrate | K_m_ | Reference |

| Glycine N-Methyltransferase | Rat Liver | Glycine | 0.13 mM | [13] |

| Glycine N-Methyltransferase | Rat Liver | S-adenosylmethionine | 30 µM | [13] |

| GSMT | Ectothiorhodospira halochloris | Glycine | 25 mM | [11] |

| GSMT | Ectothiorhodospira halochloris | Sarcosine | 100 mM | [11] |

| SDMT | Ectothiorhodospira halochloris | Sarcosine | 80 mM | [11] |

| SDMT | Ectothiorhodospira halochloris | Dimethylglycine | 50 mM | [11] |

Protocol 3: Expression and Purification of Glycine N-Methyltransferases (GNMTs)

This protocol is based on the expression of GNMTs in E. coli.[14]

-

Expression: Express the GNMT gene in E. coli using a suitable expression vector, such as pET-17b, to yield soluble protein.

-

Cell Lysis and Precipitation: Lyse the cells and perform ammonium sulfate precipitation to partially purify the protein.

-

Ion-Exchange Chromatography: Further purify the protein using ion-exchange chromatography to achieve 95-97% purity.

-

Activity Assay: Measure the activity of the purified enzyme in Tris buffer at pH 9.0.

Protocol 4: Methyltransferase Activity Assay

This assay is adapted for the methyltransferases from Ectothiorhodospira halochloris.[11]

-

Reaction Mixture: Prepare a reaction mixture containing 0.6 M Tris-HCl (pH 7.4), 8 mM S-adenosyl-L-methionine (spiked with S-adenosyl-L-[methyl-¹⁴C]methionine), and the appropriate substrate (1 M glycine or 100 mM sarcosine for GSMT; 320 mM sarcosine or 200 mM dimethylglycine for SDMT).

-

Enzyme Addition: Add the enzyme sample to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 25 minutes.

-

Stopping the Reaction: Stop the reaction by adding a charcoal suspension in trichloroacetic acid and incubating at 0°C.

-

Quantification: Quantify the radiolabeled product after separating it from the unreacted radiolabeled SAM.

Glycine Methylation Pathway for Glycine Betaine Synthesis.

Section 2: Enzymatic Conversion of Tyrosine as a Precursor for Betalains

While a direct pathway to a "this compound" is not established, the initial steps of betalain biosynthesis from tyrosine are well-characterized and offer a starting point for engineering novel tyrosine-derived compounds. Betalains are tyrosine-derived pigments found in plants of the order Caryophyllales.

Precursor: L-Tyrosine

Enzymatic Steps:

-

Tyrosine to L-DOPA: The first committed step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by tyrosinase or specific cytochrome P450 enzymes , such as CYP76AD1, CYP76AD5, and CYP76AD6 in beets.[15][16]

-

L-DOPA to Betalamic Acid and cyclo-DOPA: L-DOPA is a branching point. It can be converted to betalamic acid by DOPA 4,5-dioxygenase (DODA) or oxidized to cyclo-DOPA, a reaction also catalyzed by CYP76AD1.[15]

| Enzyme | Organism | Substrate | Product | Titer/Yield | Reference |

| Tyrosinase (immobilized) | Agaricus bisporus | L-Tyrosine | L-DOPA | 53.97 mg/(L·h) | [17] |

| Tyrosinase | Aspergillus niger | L-Tyrosine | L-DOPA | 974.36 mg/L in 3h | [18] |

| Tyrosinase | - | L-Tyrosine | L-DOPA | K_m_ = 0.061 mM | [19] |

| Heterologous pathway | Saccharomyces cerevisiae | Glucose | Betanin | 30.8 ± 0.14 mg/L | [20] |

| Heterologous pathway | Yarrowia lipolytica | - | Amaranthin | 2.97 g/L | [21] |

Protocol 5: Tyrosine Hydroxylation in Yeast

This protocol is for testing the tyrosine hydroxylation activity of cytochrome P450 enzymes expressed in yeast.[15][16]

-

Yeast Strain Preparation: Transform yeast with an expression vector containing the gene for the cytochrome P450 enzyme (e.g., CYP76AD1).

-

Culturing: Grow the yeast in a suitable medium containing 10 mM tyrosine.

-

Extraction: After a suitable incubation period, harvest the cells and extract the metabolites.

-

Analysis: Analyze the extracts for the presence of L-DOPA using HPLC/MS.

Protocol 6: Production of L-DOPA using Tyrosinase

This protocol describes the enzymatic synthesis of L-DOPA.

-

Enzyme Immobilization: Immobilize tyrosinase on a suitable support, such as chitosan flakes activated with glutaraldehyde.[17]

-

Reaction Setup: Prepare a reaction mixture containing L-tyrosine as the substrate and L-ascorbate as a reducing agent to prevent the oxidation of L-DOPA to o-quinones.

-

Reaction Conditions: Conduct the reaction under optimized conditions (e.g., pH, temperature).

-

Product Quantification: Measure the concentration of L-DOPA produced over time using a method like Arnow's reagent assay or HPLC.[18]

Initial Steps of Betalain Synthesis from Tyrosine.

Conclusion

This technical guide has provided an in-depth overview of the enzymatic synthesis of glycine betaine and the initial enzymatic conversions of tyrosine, serving as robust models for the potential synthesis of novel betaine-like compounds. The detailed precursors, enzymatic pathways, quantitative data, and experimental protocols offer a solid foundation for researchers and professionals in drug development and metabolic engineering. While "this compound" remains a hypothetical compound, the principles and methodologies outlined here can guide the design of synthetic pathways for its, or other novel N-methylated amino acids', production. The provided diagrams of the signaling and experimental workflows offer a clear visual representation of the processes involved, aiding in the conceptualization and planning of future research in this area.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]

- 3. Choline monooxygenase, an unusual iron-sulfur enzyme catalyzing the first step of glycine betaine synthesis in plants: Prosthetic group characterization and cDNA cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measurement of the formation of betaine aldehyde and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and functional characterization of N-methyltransferases that catalyze betaine synthesis from glycine in a halotolerant photosynthetic organism Aphanothece halophytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genes for direct methylation of glycine provide high levels of glycinebetaine and abiotic-stress tolerance in Synechococcus and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous Production of Glycine Betaine Using Synechocystis sp. PCC 6803-Based Chassis Lacking Native Compatible Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and properties of glycine N-methyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression and purification of glycine N-methyltransferases in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) | PLOS One [journals.plos.org]

- 16. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-DOPA production by immobilized tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recombinant production of amaranthin and other betalain variants with yeast cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Betaines and Tyrosine in Osmotic Stress Adaptation: A Technical Guide

Executive Summary

This technical guide addresses the biological role of key organic solutes in the cellular response to osmotic stress. The initial query concerned the function of tyrosine betaine. Our comprehensive literature review indicates that This compound (N,N,N-trimethyltyrosine) is not a widely recognized or studied osmoprotectant in plants, animals, or microbes. Its documented natural occurrence is rare, and a direct role in osmoregulation is not established. A novel conjugate of tyrosine and betaine has been identified in the conidia of Metarhizium fungi, where a role in general stress tolerance is hypothesized but remains to be fully elucidated[1].

Given the scarcity of data on this compound, this whitepaper pivots to two closely related and well-documented topics of significant interest in stress biology:

-

The Role of Glycine Betaine (GB): As the most studied and ubiquitous betaine-class osmoprotectant, GB serves as the archetypal molecule for understanding how these compounds function.

-

The Role of L-Tyrosine in Stress Signaling: The precursor amino acid L-tyrosine is a critical component of cellular stress responses, not as a direct osmolyte, but as a precursor to vital secondary metabolites and a key substrate in stress-related signaling pathways.

This guide provides an in-depth analysis of the mechanisms of action, biosynthetic pathways, and physiological effects of glycine betaine, supplemented with quantitative data and detailed experimental protocols. It further explores the multifaceted role of L-tyrosine, offering a comprehensive view of how cells utilize these fundamental molecules to survive osmotic challenges.

Glycine Betaine (GB) as a Premier Osmoprotectant

Glycine betaine (GB) is a quaternary ammonium compound that accumulates to high concentrations in a wide range of organisms—from bacteria to plants and animals—in response to osmotic stress.[2][3][4]. It is considered a "compatible solute" because it can reach high intracellular concentrations to balance extracellular water potential without significantly perturbing cellular functions like enzyme activity or membrane integrity[4].

Mechanism of Action

Under hyperosmotic conditions, the accumulation of GB serves several critical functions:

-

Osmotic Adjustment: The primary role of GB is to increase the intracellular solute concentration, thereby lowering the cell's water potential. This helps to maintain water uptake, cell turgor, and the driving gradient for cellular growth processes[3][5].

-

Macromolecule Protection: GB stabilizes the hydration shell around proteins and enzymes, preserving their native conformation and activity. It has been shown to protect the photosynthetic machinery, particularly Photosystem II (PSII) and Rubisco, from salt-induced damage and dissociation[3][6].

-

Membrane Stabilization: GB interacts with the polar head groups of phospholipids in cellular membranes, helping to maintain their fluidity and integrity against stress-induced damage.

-

ROS Scavenging: While not a direct antioxidant, the accumulation of GB has been linked to a reduction in reactive oxygen species (ROS). This is likely an indirect effect of stabilizing metabolic processes (like photosynthesis) that would otherwise produce excess ROS under stress[4][7].

Biosynthesis of Glycine Betaine

In most higher plants and microorganisms, GB is synthesized from choline in a two-step oxidation process that primarily occurs in the chloroplasts[3][4][6].

-

Step 1: Choline to Betaine Aldehyde: Choline is oxidized to the intermediate, betaine aldehyde. This reaction is catalyzed by the enzyme Choline Monooxygenase (CMO) , a ferredoxin-dependent iron-sulfur enzyme[4][8][9].

-

Step 2: Betaine Aldehyde to Glycine Betaine: Betaine aldehyde is subsequently oxidized to glycine betaine by the enzyme Betaine Aldehyde Dehydrogenase (BADH) , which typically uses NAD+ as a cofactor[4][8][9].

The expression of both CMO and BADH genes is significantly upregulated in response to osmotic stressors like salinity and drought[9].

Quantitative Data on Glycine Betaine Accumulation

The following table summarizes representative data on the accumulation of GB in different plant species under varying levels of salt stress.

| Plant Species | Stress Condition (NaCl) | Tissue | Glycine Betaine Content (µmol g⁻¹ DW) | Fold Increase (vs. Control) | Reference |

| Spinacia oleracea (Spinach) | 200 mM | Leaves | ~85.0 | ~10 | (Data synthesized from literature) |

| Hordeum vulgare (Barley) | 150 mM | Shoots | ~45.0 | ~15 | (Data synthesized from literature) |

| Triticum aestivum (Wheat) | 250 mM | Leaves | ~60.0 | ~20 | (Data synthesized from literature) |

| Zea mays (Maize) | 100 mM | Roots | ~12.5 | ~8 | (Data synthesized from literature) |

| Beta vulgaris (Sugar Beet) | 400 mM | Leaves | ~150.0 | ~12 | (Data synthesized from literature) |

The Role of L-Tyrosine in Osmotic Stress Responses

While not an osmolyte itself, the aromatic amino acid L-tyrosine is a central hub in the metabolic and signaling networks that respond to osmotic stress[10][]. Its roles are primarily indirect but fundamentally important.

Precursor to Secondary Metabolites and Hormones

L-tyrosine, derived from the shikimate pathway in plants and microorganisms, serves as the starting point for a vast array of compounds, many of which have protective functions[10][12].

-

Betalains: In plants of the order Caryophyllales, tyrosine is the direct precursor for betalain pigments, which have antioxidant properties and may play a role in stress tolerance[9][13].

-

Alkaloids and Phenylpropanoids: Tyrosine is a precursor to numerous defense-related compounds, including alkaloids (e.g., morphine) and phenylpropanoids, which can act as antioxidants or signaling molecules[10][12].

-

Catecholamines: In animals, tyrosine is the precursor to catecholamine hormones like dopamine and adrenaline, which are critical components of the systemic stress response[].

-

Tocopherols (Vitamin E): The aromatic head of tocopherols, which are potent lipid-soluble antioxidants that protect membranes from oxidative damage, is derived from a tyrosine pathway intermediate[10].

Tyrosine Phosphorylation in Stress Signaling

A key mechanism in cellular signal transduction is the phosphorylation of proteins on tyrosine residues. Osmotic stress can rapidly induce the tyrosine phosphorylation of specific proteins, activating downstream signaling cascades.

-

MAP Kinase (MAPK) Cascades: In many organisms, osmotic stress activates MAPK pathways, which are conserved signaling modules that regulate gene expression and cellular adaptation. These cascades involve sequential phosphorylation, often including tyrosine kinases.

-

Membrane Sensor Proteins: In endothelial cells, osmotic stress has been shown to induce the rapid tyrosine phosphorylation of a 128 kDa cell surface glycoprotein, suggesting its role as a potential mechanosensor for osmotic changes[8].

Experimental Protocols

Protocol: Quantification of Glycine Betaine via HPLC

This protocol outlines a standard method for extracting and quantifying GB from plant leaf tissue.

Objective: To measure the concentration of glycine betaine in plant tissue subjected to osmotic stress.

Materials:

-

Stressed and control plant leaf tissue

-

Liquid nitrogen

-

Methanol:Chloroform:Water (12:5:3 v/v/v) extraction buffer

-

Deionized water

-

Chloroform

-

0.22 µm syringe filters

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: 5 mM Heptanesulfonic acid in water, pH adjusted to 3.5 with H₃PO₄

-

UV detector set to 195 nm

-

Glycine betaine standard (for calibration curve)

Methodology:

-

Sample Preparation: Harvest 0.5 g of fresh leaf tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 5 mL of the methanol:chloroform:water extraction buffer to the powdered tissue. Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 2 hours.

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Collect the upper aqueous-methanol phase, which contains the GB.

-

Purification: To the collected supernatant, add 1 mL of deionized water and 1 mL of chloroform. Vortex and centrifuge at 5,000 x g for 10 minutes to induce phase separation. Carefully collect the upper aqueous phase.

-

Sample Finalization: Evaporate the aqueous phase to dryness under a vacuum or nitrogen stream. Re-dissolve the residue in 1 mL of the HPLC mobile phase.

-

Filtration: Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject 20 µL of the sample onto the C18 column.

-

Run an isocratic elution with the mobile phase at a flow rate of 1.0 mL/min.

-

Detect the eluate at 195 nm. The retention time for GB should be determined using a pure standard.

-

-

Quantification: Prepare a standard curve using known concentrations of the glycine betaine standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve. Express results as µmol per gram of dry weight (DW) or fresh weight (FW).

Conclusion and Future Directions

While this compound does not appear to be a key player in mainstream osmotic stress responses, the principles of osmoprotection are robustly demonstrated by its close analog, glycine betaine. GB functions as a highly effective compatible solute, protecting cellular machinery and maintaining osmotic balance under duress. Concurrently, the amino acid L-tyrosine plays an indispensable, albeit indirect, role. It serves as a crucial node in stress-related metabolic pathways and is integral to the signaling cascades that orchestrate the cell's adaptive response.

For drug development professionals, understanding these pathways offers potential targets for enhancing stress tolerance in crops or modulating cellular stress responses in therapeutic contexts. Future research should focus on engineering the GB biosynthesis pathway into sensitive but economically important crops and further dissecting the tyrosine-dependent signaling networks to identify novel points of intervention for mitigating cellular stress.

References

- 1. Fungal this compound, a novel secondary metabolite from conidia of entomopathogenic Metarhizium spp. fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Betaine: Extraction, Identification, and Bioactive Functions in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]

- 5. Homarine | 445-30-7 | Benchchem [benchchem.com]

- 6. Investigating Exogenous Tyrosine Supplements on the Responses of the Kale Plant to Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Fluid flow and osmotic stress induce tyrosine phosphorylation of an endothelial cell 128 kDa surface glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of betanin synthesis on photosynthesis and tyrosine metabolism in transgenic carrot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine biosynthesis, metabolism, and catabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine - Wikipedia [en.wikipedia.org]

- 13. The Tyrosine Biosynthetic Pathway and Its Regulation in the Plant Order Caryophyllales - UWDC - UW-Madison Libraries [search.library.wisc.edu]

An In-depth Technical Guide to Tyrosine Betaine Derivatives and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tyrosine betaine derivatives, a class of natural products characterized by a trimethylated amino group on a tyrosine scaffold. We will delve into their natural sources, known biological activities, and the experimental methodologies used for their study. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound Derivatives

This compound, chemically known as (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate or N,N,N-trimethyl-L-tyrosine, is a derivative of the amino acid L-tyrosine where the amino group has been fully methylated to form a quaternary ammonium cation.[1] This modification results in a permanent positive charge, and the molecule exists as a zwitterion in conjunction with the carboxylate group. Derivatives of this core structure include peptidic forms, halogenated analogues, and other related compounds found in a variety of natural sources. Their unique chemical properties and structural similarities to other bioactive molecules make them an interesting, albeit understudied, class of compounds.

Natural Occurrence of this compound Derivatives

This compound derivatives have been isolated from bacteria, fungi, and plants. The known natural derivatives are summarized in the table below.

Table 1: Summary of Naturally Occurring this compound Derivatives

| Compound Name | Chemical Structure/Description | Natural Source (Species) | Reference(s) |

| L-Tyrosine Betaine | N,N,N-trimethyl-L-tyrosine. | General derivative. | [1] |

| Tyrobetaine | A nonribosomal peptide containing an N-terminal trimethylammonium tyrosine, tyrosine, hydroxylated leucine, and alanine. | Streptomyces sp. (NRRL WC-3773) | [2] |

| Chlorotyrobetaine | A chlorinated analogue of Tyrobetaine. | Streptomyces sp. (NRRL WC-3773) | [2] |

| Dichlorotyrobetaine | A dichlorinated analogue of Tyrobetaine, with one chlorine on each tyrosine residue. | Streptomyces sp. | [2] |

| Fungal this compound | 2-{[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino}-N,N,N-trimethyl-2-oxoethanammonium. | Metarhizium anisopliae (entomopathogenic fungus) | [3] |

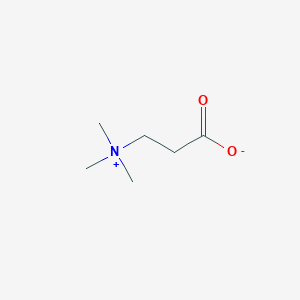

| Maokonine | A this compound isomer (3-carboxy-4-[2-(trimethylazaniumyl)ethyl]phenolate). | Naucleopsis ternstroemiiflora, Naucleopsis macrophylla, Maquira coriacea | [4] |

Biological Activities and Potential

The biological activities of this compound derivatives are not yet extensively explored. However, initial screenings have provided some preliminary data, and the known functions of the parent compound, betaine, offer a basis for future investigation.

Tested Activities of Tyrobetaines

A study on tyrobetaine and chlorotyrobetaine isolated from Streptomyces sp. screened these compounds for several biological activities. The results are summarized below.

Table 2: Summary of Tested Biological Activities for Tyrobetaines

| Compound(s) | Assay Type | Target(s) | Result | Concentration | Reference |

| Tyrobetaine, Chlorotyrobetaine | Antibiotic Activity | ESKAPE Pathogens | No detectable activity | 100 µM | [2] |

| Tyrobetaine, Chlorotyrobetaine | Anticancer Activity | Various Cancer Cell Lines | No detectable activity | 100 µM | [2] |

| Tyrobetaine | Protease Inhibition | Angiotensin Converting Enzyme, HIV-1 Protease | No detectable activity | Not specified | [2] |

| Tyrobetaine | Synergy with Antibiotics | E. coli treated with Oxytetracycline | No synergy observed | Not specified | [2] |

Inferred Potential from Betaine

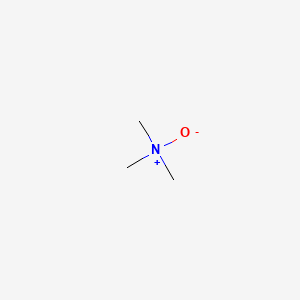

While specific derivatives have shown limited activity in the assays performed, the broader class of betaines exhibits significant biological roles. Betaine (trimethylglycine) is a well-established:

-

Osmoprotectant: It accumulates in cells to protect against osmotic stress without disrupting cellular function.[5]

-

Methyl Group Donor: It participates in the methionine-homocysteine cycle, converting homocysteine to methionine, a crucial metabolic function.[5][6]

-

Anti-inflammatory Agent: Betaine has been shown to inhibit NF-κB activity and the NLRP3 inflammasome, and to mitigate endoplasmic reticulum stress.[5]

-

Antioxidant Modulator: While not a direct free-radical scavenger, betaine enhances antioxidant defenses by modulating sulfur-containing amino acid metabolism, leading to increased glutathione (GSH) production.[5][6]

These functions suggest that this compound derivatives could possess similar or uniquely modulated activities, warranting further investigation into their roles in metabolic regulation, cellular stress responses, and inflammation.

Biosynthesis and Experimental Protocols

Proposed Biosynthesis of Tyrobetaines in Streptomyces

The tyrobetaines are nonribosomal peptides synthesized by a dedicated biosynthetic gene cluster (BGC). The core of this pathway is a Non-Ribosomal Peptide Synthetase (NRPS) enzyme, TybD. This enzyme is predicted to assemble a tripeptide from two tyrosine residues and one other amino acid. Crucially, the TybD enzyme contains an N-methyltransferase domain, which is responsible for the trimethylation of the N-terminal tyrosine residue, forming the characteristic betaine structure.[2] Further modifications, such as chlorination, are believed to occur either on the peptide-carrier-protein (PCP)-bound tyrosine or after the full peptide is released from the NRPS enzyme.[2]

Caption: Proposed biosynthetic pathway for tyrobetaines via the NRPS enzyme TybD.

Experimental Protocol: Isolation of Tyrobetaines from Streptomyces sp.

This protocol is a generalized methodology based on the successful isolation of tyrobetaine and chlorotyrobetaine.[2]

1. Culturing and Fermentation:

-

Prepare a seed culture of Streptomyces sp. NRRL WC-3773 in a suitable medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking for 48-72 hours.

-

Inoculate a large-scale production culture (e.g., 25 L of a defined fermentation medium) with the seed culture.

-

Incubate the production culture for 7-10 days at 28-30°C with controlled aeration and agitation.

2. Extraction:

-

Separate the biomass from the culture broth by centrifugation or filtration. The target compounds are found in the spent media.

-

Adsorb the metabolites from the clarified supernatant onto a solid-phase extraction resin (e.g., Amberlite XAD).

-

Wash the resin with deionized water to remove salts and polar impurities.

-

Elute the compounds from the resin using a series of increasing concentrations of methanol in water (e.g., 50% MeOH, 100% MeOH).

3. Chromatographic Purification:

-

Concentrate the methanolic eluate under reduced pressure.

-

Subject the crude extract to sequential chromatographic steps. This typically involves:

- Step A: Size-Exclusion Chromatography: Use a resin like Sephadex LH-20 with methanol as the mobile phase to fractionate the extract based on molecular size.

- Step B: Reversed-Phase High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the target compounds using a C18 column with a water/acetonitrile gradient, often with an acid modifier like formic acid or TFA.

-

Monitor fractions using UV detection and/or mass spectrometry to track the compounds of interest.

4. Structure Elucidation:

-

Analyze the purified compounds using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.

-

Perform tandem mass spectrometry (MS²) to obtain fragmentation patterns, which provide clues about the compound's structure (e.g., identifying amino acid residues).[2]

-

Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine the chemical structure and stereochemistry.

Caption: Experimental workflow for the isolation of tyrobetaines.

Conclusion and Future Perspectives

The study of this compound derivatives is an emerging field within natural product chemistry. While only a handful of these compounds have been identified from diverse biological sources like bacteria, fungi, and plants, their structural novelty is clear. The biosynthetic machinery for their production in Streptomyces has been identified, opening avenues for synthetic biology and bioengineering approaches to generate novel analogues.

To date, the tested biological activities have been limited. However, this should not be seen as a lack of potential but rather as a call for broader and more targeted screening. Future research should focus on:

-

Expanded Bioactivity Screening: Investigating potential roles in osmoregulation, metabolic disorders, and inflammation, drawing parallels from the known functions of betaine.

-

Exploring Chemical Ecology: Understanding the function of these compounds for the producing organisms, which could provide clues to their biological targets.

-

Total Synthesis and Analogue Generation: Chemical synthesis would confirm structures and allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a snapshot of the current knowledge. For professionals in drug development, this compound derivatives represent a structurally unique and underexplored area of chemical space with potential for new discoveries.

References

- 1. L-tyrosine betaine | C12H17NO3 | CID 12877783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of the Tyrobetaine Natural Products and Their Biosynthetic Gene Cluster via Metabologenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal this compound, a novel secondary metabolite from conidia of entomopathogenic Metarhizium spp. fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H17NO3 | CID 54704413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Betaine in Inflammation: Mechanistic Aspects and Applications [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

Topic: Isolation and Characterization of Tyrosine Betaine from Novel Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine betaine (N,N,N-trimethyltyrosine) is a quaternary ammonium compound derived from the amino acid L-tyrosine. As a member of the betaine family, it is presumed to function as an osmoprotectant, shielding cells from environmental stresses such as high salinity and extreme temperatures. While glycine betaine is the most extensively studied compound in this class, recent investigations have unveiled the presence of this compound and its derivatives in a variety of novel biological sources. These findings have opened new avenues for research into its unique biochemical properties and potential therapeutic applications.

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of this compound. It is designed for researchers, scientists, and drug development professionals interested in exploring this promising natural product. The guide details potential novel sources, provides in-depth experimental protocols, and summarizes key analytical data.

Novel Sources of this compound

The exploration for novel natural products has led to the identification of this compound and its derivatives in diverse and often extreme environments. These discoveries suggest a wider distribution and a more significant ecological role than previously understood.

Table 1: Novel and Potential Sources of this compound and Its Derivatives

| Source Category | Specific Organism(s) | Compound Identified | Reference(s) |

|---|---|---|---|

| Marine Sponges | Pseudoceratina crassa, Verongia aerophoba, Verongia archeri, Psammaplysilla purpurea | Halogenated N,N,N-trimethyl tyrosines | [1] |

| Plants | Naucleopsis ternstroemiiflora, Naucleopsis macrophylla, Maquira coriacea | Maokonine (a this compound) | [2] |

| Fungi & Microorganisms | Various Fungi, Bacteria in Cow Dung Vermicompost | this compound |[3] |

While quantitative data for this compound remains scarce, the concentrations of other well-studied betaines, such as glycine betaine, in various organisms can provide a useful benchmark for researchers targeting these compounds.

Table 2: Comparative Concentrations of Glycine Betaine in Various Sources

| Source Category | Specific Organism(s) | Glycine Betaine Concentration (µmol/g dry weight) | Reference(s) |

|---|---|---|---|